A Technical Guide to 4-Iodo-6-methoxypyridin-3-amine (CAS 227180-21-4): Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 4-Iodo-6-methoxypyridin-3-amine (CAS 227180-21-4): Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Iodo-6-methoxypyridin-3-amine, a key building block in medicinal chemistry. We will delve into its physicochemical properties, synthetic routes, reactivity, and its emerging role in the development of novel therapeutics. This document is intended to serve as a valuable resource for scientists engaged in pharmaceutical research and development.
Physicochemical Properties
4-Iodo-6-methoxypyridin-3-amine is a halogenated pyridine derivative. The presence of an iodine atom, a methoxy group, and an amino group on the pyridine ring imparts a unique combination of electronic and steric properties, making it a versatile scaffold for chemical modifications.
A summary of its key physicochemical properties is presented below:
| Property | Value | Source(s) |
| CAS Number | 227180-21-4 | [1] |
| Molecular Formula | C₆H₇IN₂O | [1] |
| Molecular Weight | 250.04 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Data not available | [2] |
| Boiling Point | Data not available | [2] |
| Solubility | Data not available | |
| SMILES | COC1=CC(N)=C(I)C=N1 | |
| InChI Key | SCHIBSNVRCPAFQ-UHFFFAOYSA-N |
Note: Experimental data for melting point, boiling point, and solubility are not consistently reported in publicly available sources. It is recommended to determine these properties experimentally for specific applications.
Synthesis and Reactivity
The synthesis of 4-Iodo-6-methoxypyridin-3-amine typically involves the iodination of a corresponding 6-methoxypyridin-3-amine precursor. The choice of iodinating agent and reaction conditions is crucial to achieve high regioselectivity and yield.
Illustrative Synthetic Protocol: Electrophilic Iodination
This protocol describes a general method for the iodination of an activated pyridine ring.
Step 1: Precursor Preparation The starting material, 6-methoxypyridin-3-amine, is dissolved in a suitable aprotic solvent, such as dichloromethane or acetonitrile.
Step 2: Iodination An electrophilic iodine source, such as N-Iodosuccinimide (NIS), is added portion-wise to the solution at a controlled temperature, typically ranging from 0 °C to room temperature. The reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 3: Work-up and Purification Upon completion, the reaction mixture is quenched with an aqueous solution of a reducing agent, like sodium thiosulfate, to remove any unreacted iodine. The organic layer is then separated, washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-Iodo-6-methoxypyridin-3-amine.
Caption: Synthetic workflow for 4-Iodo-6-methoxypyridin-3-amine.
Reactivity Profile
The reactivity of 4-Iodo-6-methoxypyridin-3-amine is dictated by its functional groups:
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Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and formation of amides or sulfonamides.
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Iodine Atom: The carbon-iodine bond is susceptible to transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents at the 4-position of the pyridine ring.
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Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The electron-donating methoxy and amino groups activate the ring towards electrophilic substitution, although the iodine atom has a deactivating effect.
Applications in Drug Discovery
The structural motifs present in 4-Iodo-6-methoxypyridin-3-amine make it a valuable building block in fragment-based drug discovery (FBDD) and lead optimization campaigns.[3] The ability to functionalize the molecule at multiple positions allows for the systematic exploration of the chemical space around a target protein.
Role as a Pharmacophore
The substituted pyridine core is a common feature in many biologically active compounds. The nitrogen atom can act as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor. The methoxy group can also participate in hydrogen bonding or engage in hydrophobic interactions.
Utility in Lead Optimization
The iodo-substituent is particularly useful for late-stage functionalization. Once a promising lead compound containing the 4-iodo-6-methoxypyridine scaffold is identified, the iodine can be readily replaced with other functional groups to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.
Caption: Conceptual FBDD workflow utilizing the subject compound.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 4-Iodo-6-methoxypyridin-3-amine. It is important to consult the Safety Data Sheet (SDS) before use.[2][4][5][6]
General Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[2]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[2]
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Handling: Avoid contact with skin, eyes, and clothing.[2] In case of contact, rinse immediately with plenty of water.[5]
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[2]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4]
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air.[2]
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Skin Contact: In case of skin contact, wash off with soap and plenty of water.[5]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes.[2]
-
Ingestion: If swallowed, rinse mouth with water.[2]
Seek medical attention if any symptoms persist.[5]
Conclusion
4-Iodo-6-methoxypyridin-3-amine is a strategically important building block for the synthesis of complex molecules in the pharmaceutical industry. Its well-defined reactivity and versatile functional handles make it an attractive starting material for the development of new drugs. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in a research setting.
References
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Hoffman Fine Chemicals Pty Ltd. 4-Iodo-6-methoxypyridin-3-amine | CAS 227180-21-4.
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Kishida Chemical Co., Ltd. Safety Data Sheet.
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ChemPoint.com. Safety data sheet.
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Fisher Scientific. Safety Data Sheet.
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TCI Chemicals. Safety Data Sheet.
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Sigma-Aldrich. 4-Iodo-5-methoxypyridin-3-amine AldrichCPR 1045855-66-0.
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ChemScene. 4-Iodo-5-methoxypyridin-3-amine | CAS 1045855-66-0.
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BLD Pharm. 4-Iodo-6-methoxypyridin-3-amine | CAS 227180-21-4.
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Sigma-Aldrich. 4-Iodo-5-methoxypyridin-3-amine AldrichCPR.
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MDPI. Characterization of Hypersensitivity to Iodinated Contrast Media: Insights from a Six-Year Cohort of 26,465 Procedures.
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PubMed. Fragment-based drug discovery and its application to challenging drug targets.
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MDPI. Hypersensitivity Reactions to Iodinated Contrast Media: A Narrative Review of Current Evidence and Clinical Challenges.
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NIH. Cross-reactivity among iodinated contrast agents: should we be concerned?.
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IUPHAR/BPS Guide to PHARMACOLOGY. compound 21 [PMID: 22802221] | Ligand page.
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PubMed. Optimizing the use of open-source software applications in drug discovery.
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Fluorochem. 3-Iodo-2-methoxypyridin-4-amine (CAS 1190198-21-0).
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LookChem. 2-AMINO-4-IODO-6-METHOXYPYRIMIDINE suppliers & manufacturers in China.
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NIH. Hypersensitivity Reactions to Iodinated Contrast Media.
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Frontiers. Hypersensitivity Reactions to Multiple Iodinated Contrast Media.
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